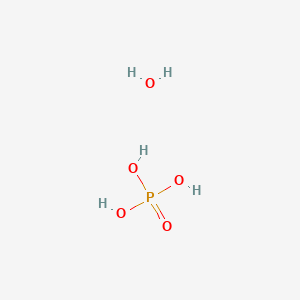
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one: is a heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 . This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 3-methylquinoline using hydrogenation catalysts . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one can undergo oxidation reactions to form quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, alkylating agents
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine:
The compound’s derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but without the tetrahydro and methyl groups.
5,6,7,8-Tetrahydroquinoline: A derivative lacking the methyl group at the 3-position.
3-Methylquinoline: A compound with a similar structure but without the tetrahydro groups.
Uniqueness:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is unique due to its specific substitution pattern and the presence of both tetrahydro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
60169-87-1 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7H,2-5H2,1H3 |
Clave InChI |
OMTAZDWADKFLQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2)[N+](=C1)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[2-([1,1'-Biphenyl]-4-yl)-1,3-oxathiolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B8614760.png)





![2,3-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8614807.png)

